molecular formula C13H5Cl3O B3060125 2,4,7-trichloro-9H-fluoren-9-one CAS No. 1785-27-9

2,4,7-trichloro-9H-fluoren-9-one

Cat. No.: B3060125
CAS No.: 1785-27-9
M. Wt: 283.5 g/mol
InChI Key: CNIIMHDMZBJKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,7-Trichloro-9H-fluoren-9-one is a synthetic organic compound with the molecular formula C13H5Cl3O It is a derivative of fluorenone, characterized by the presence of three chlorine atoms at the 2, 4, and 7 positions on the fluorenone ring

Scientific Research Applications

2,4,7-Trichloro-9H-fluoren-9-one has found applications in several areas of scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Future Directions

Charge-transfer complexes of 2,4,7-Trinitro-9H-fluoren-9-one with donor molecules have been studied for their unique physical properties and potential applications in electronic and optoelectronic devices .

Mechanism of Action

Target of Action

It’s known that the compound forms charge-transfer complexes with various donor molecules . These donor molecules can be considered as the targets of the compound.

Mode of Action

2,4,7-trichloro-9H-fluoren-9-one interacts with its targets (donor molecules) to form charge-transfer complexes . The formation of these complexes involves the transfer of charge from the donor to the acceptor . The electronic and energy characteristics of the acceptor, donors, and the complexes, as well as the average interplanar distances and the values of charge transfer in the complexes, have been obtained .

Biochemical Pathways

The formation of charge-transfer complexes can influence various physical properties and could potentially affect a wide range of biochemical pathways .

Result of Action

The formation of charge-transfer complexes can result in unique physical properties, such as conductivity, superconductivity, photoconductivity, ferromagnetism, antiferromagnetism, and ferroelectricity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the properties of charge-transfer complexes depend on the molecular structure of the π-electron donor and acceptor, primarily on the energy difference between the lowest unoccupied molecular orbital (LUMO) of the acceptor and the highest occupied molecular orbital (HOMO) of the donor . The properties of a complex also depend on the relative arrangement of its donor and acceptor molecules in the crystal, its polymorphic modification, and the stoichiometric composition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-trichloro-9H-fluoren-9-one typically involves the chlorination of fluorenone. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of fluorenone derivatives with reduced chlorine content.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

  • Oxidized derivatives of fluorenone.
  • Reduced fluorenone derivatives.
  • Substituted fluorenone compounds with various functional groups.

Comparison with Similar Compounds

  • 2,7-Dichloro-9H-fluoren-9-one
  • 2,4,7-Trinitro-9H-fluoren-9-one
  • 2-Methoxy-9H-fluoren-9-one

Comparison: 2,4,7-Trichloro-9H-fluoren-9-one is unique due to its specific chlorination pattern, which imparts distinct chemical properties compared to other fluorenone derivatives. For example, 2,7-dichloro-9H-fluoren-9-one has only two chlorine atoms, leading to different reactivity and applications. Similarly, 2,4,7-trinitro-9H-fluoren-9-one, with nitro groups instead of chlorine, exhibits different electronic properties and uses.

Properties

IUPAC Name

2,4,7-trichlorofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5Cl3O/c14-6-1-2-8-9(3-6)13(17)10-4-7(15)5-11(16)12(8)10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIIMHDMZBJKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=C2C(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289968
Record name 2,4,7-trichloro-9H-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785-27-9
Record name NSC65919
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,7-trichloro-9H-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,7-trichloro-9H-fluoren-9-one
Reactant of Route 2
Reactant of Route 2
2,4,7-trichloro-9H-fluoren-9-one
Reactant of Route 3
Reactant of Route 3
2,4,7-trichloro-9H-fluoren-9-one
Reactant of Route 4
Reactant of Route 4
2,4,7-trichloro-9H-fluoren-9-one
Reactant of Route 5
Reactant of Route 5
2,4,7-trichloro-9H-fluoren-9-one
Reactant of Route 6
Reactant of Route 6
2,4,7-trichloro-9H-fluoren-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.